molecular formula C4H9LiO B106776 Lithium tert-butoxide CAS No. 1907-33-1

Lithium tert-butoxide

Cat. No. B106776
CAS RN: 1907-33-1
M. Wt: 80.1 g/mol
InChI Key: LZWQNOHZMQIFBX-UHFFFAOYSA-N
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Patent
US06069145

Procedure details

A solution of lithium tert-butoxide was prepared by addition of n-butyllithium (1.6 m in hexane, 2.9 ml) to a stirred solution of tert-butanol (0.43 g) in anhydrous THF (10 ml) at -10° C. under argon. After cooling to -70° C., a solution of 5-benzyloxycarbonylamino-2-(4-{2-fluoroethyl}-3-oxopiperazin-1-yl)fluorobenzene (1.5 g) in dry THF (15 ml) was added. After 10 minutes, (R)-glycidylbutyrate (0.67 g) in dry THF (15 ml) was added to the resulting mixture, and stirring continued at -70° C. for 15 minutes, before allowing the temperature to rise to ambient over 16 hours. Methanol (10 ml) was added, followed by saturated sodium bicarbonate solution (20 ml) and water (10 ml). The organics were extracted into ethyl acetate (3×25 ml), washed with brine and dried (MgSO4). Solvent was evaporated and the residue purified by chromatography on silica, using as eluant a gradient increasing in polarity from 0 to 3% methanol in dichloromethane. Relevant fractions were combined and evaporated to give (5R)-3-(3-fluoro-4-{4-(2-fluoroethyl)-3-oxopiperazin-1-yl}phenyl)-5-hydroxymethyloxazolidin-2-one (1.07 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
5-benzyloxycarbonylamino-2-(4-{2-fluoroethyl}-3-oxopiperazin-1-yl)fluorobenzene
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li:5])CCC.[CH2:6](O[C:14]([NH:16][C:17]1[CH:18]=[CH:19][C:20]([N:24]2[CH2:29][CH2:28][N:27]([CH2:30][CH2:31][F:32])[C:26](=[O:33])[CH2:25]2)=[C:21]([F:23])[CH:22]=1)=O)[C:7]1[CH:12]=CC=C[CH:8]=1.[CH2:34]([O:38][C:39](=[O:43])CCC)[C@@H:35]1[O:37]C1.C(=O)(O)[O-].[Na+]>C1COCC1.O.CO.C(O)(C)(C)C>[CH3:6][C:7]([CH3:12])([O-:37])[CH3:8].[Li+:5].[F:23][C:21]1[CH:22]=[C:17]([N:16]2[CH2:14][C@H:34]([CH2:35][OH:37])[O:38][C:39]2=[O:43])[CH:18]=[CH:19][C:20]=1[N:24]1[CH2:29][CH2:28][N:27]([CH2:30][CH2:31][F:32])[C:26](=[O:33])[CH2:25]1 |f:3.4,9.10|

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.43 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
5-benzyloxycarbonylamino-2-(4-{2-fluoroethyl}-3-oxopiperazin-1-yl)fluorobenzene
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1C=CC(=C(C1)F)N1CC(N(CC1)CCF)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.67 g
Type
reactant
Smiles
C([C@H]1CO1)OC(CCC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
continued at -70° C. for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
to ambient over 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted into ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica
TEMPERATURE
Type
TEMPERATURE
Details
a gradient increasing in polarity from 0 to 3% methanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C)([O-])C.[Li+]
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CC(N(CC1)CCF)=O)N1C(O[C@H](C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.